molecular formula C9H9N3 B143339 Quinoxalin-2-ylmethanamine CAS No. 131052-78-3

Quinoxalin-2-ylmethanamine

Cat. No.: B143339
CAS No.: 131052-78-3
M. Wt: 159.19 g/mol
InChI Key: BVAQGRPUYKZUDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ylmethanamine typically involves the condensation of o-phenylenediamine with α-haloketones or α-haloaldehydes, followed by reduction and functionalization steps. One common method is the reaction of o-phenylenediamine with 2-bromoacetophenone in the presence of a base to form the quinoxaline ring, followed by reduction with sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are preferred. For example, the use of ionic liquids and ultrasound irradiation has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline-2-carboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinoxaline-2-carboxylic acid.

    Reduction: this compound derivatives.

    Substitution: Various substituted quinoxalin-2-ylmethanamines.

Scientific Research Applications

Quinoxalin-2-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: this compound derivatives exhibit significant biological activities, making them valuable in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its pharmacological properties, this compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. It is also investigated for its role in treating neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of quinoxalin-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In medicinal applications, this compound derivatives may interact with DNA or proteins, leading to the disruption of cellular processes and induction of cell death in cancer cells .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a fused benzene and pyrazine ring structure.

    Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Quinazoline: A heterocyclic compound with a benzene ring fused to a pyrimidine ring.

Comparison:

Properties

IUPAC Name

quinoxalin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQGRPUYKZUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567919
Record name 1-(Quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-78-3
Record name 1-(Quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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